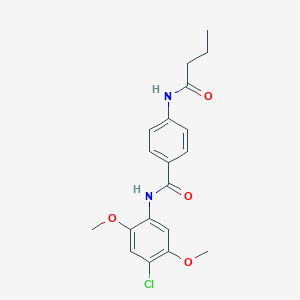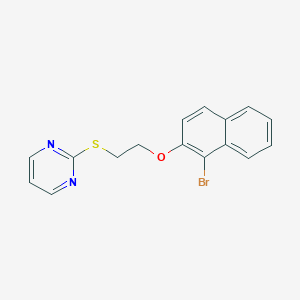![molecular formula C8H8F3N3O2S B215572 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFP or TFP-amide and is a potent inhibitor of protein-protein interactions. It has been studied extensively in recent years for its potential applications in drug discovery and development.
Mechanism of Action
TFP-amide works by binding to specific sites on protein-protein complexes, preventing their interaction. This inhibition of protein-protein interactions can lead to a disruption of signaling pathways, which can ultimately lead to a reduction in disease progression.
Biochemical and Physiological Effects:
Studies have shown that TFP-amide can have a significant impact on several biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. TFP-amide has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFP-amide is its high potency as an inhibitor of protein-protein interactions. This makes it an ideal candidate for drug discovery and development. However, one of the limitations of TFP-amide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of TFP-amide. One potential direction is the development of more potent and selective inhibitors of protein-protein interactions. Another potential direction is the investigation of the use of TFP-amide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFP-amide and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of TFP-amide involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-furancarboxylic acid chloride in the presence of a base. The reaction produces TFP-amide as a white solid with a high yield.
Scientific Research Applications
TFP-amide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction of several protein-protein complexes, including those involved in cancer, inflammation, and viral infections. TFP-amide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
Product Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Molecular Formula |
C8H8F3N3O2S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)6-13-14-7(17-6)12-5(15)4-2-1-3-16-4/h4H,1-3H2,(H,12,14,15) |
InChI Key |
XJCBOLFPMYQFHX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)